Stearyl alcohol, also known as 1-octadecanol, is a long-chain fatty alcohol with the chemical formula . It is characterized by a saturated hydrocarbon chain of 18 carbon atoms terminating in a hydroxyl group. This compound appears as white granules or flakes and is insoluble in water but soluble in organic solvents. Stearyl alcohol is derived primarily from stearic acid through catalytic hydrogenation, a process that adds hydrogen to unsaturated fats to produce saturated fatty alcohols .
The mechanism of action of octadecanol depends on its application. Here are two examples:
In cosmetics and pharmaceuticals, octadecanol acts as an emulsifier by stabilizing the interface between oil and water phases, preventing separation. It positions its hydrophilic head group towards water and hydrophobic tail towards the oil phase, facilitating the formation of a stable emulsion.
In drug delivery research, octadecanol can be conjugated to drug molecules to enhance their hydrophobicity, improving their penetration through cell membranes. This can be beneficial for delivering drugs into cells for targeted therapy.
These reactions highlight its versatility in chemical synthesis and industrial applications.
Stearyl alcohol exhibits low toxicity and is generally recognized as safe for use in cosmetics and personal care products. It is found naturally in various mammalian tissues and plays a role in lipid biosynthesis. Its biological functions include acting as an emollient, which helps to soften and soothe the skin. According to safety assessments, it does not pose significant risks for carcinogenesis or other adverse effects at typical exposure levels .
The primary method for synthesizing stearyl alcohol involves the catalytic hydrogenation of stearic acid. This process typically requires high pressure and temperature, utilizing catalysts such as cobalt or nickel to facilitate the reaction. The general steps include:
Alternative methods include the hydrolysis of fats or oils containing high levels of stearic acid.
Stearyl alcohol is widely used across various industries due to its multifunctional properties:
Research indicates that stearyl alcohol interacts favorably with other compounds in formulations, enhancing stability and texture. For instance, when combined with cetyl alcohol, it forms cetearyl alcohol, which improves emulsification properties in cosmetic products. Studies on its interactions with biological membranes suggest that it can influence membrane fluidity without causing significant disruption, highlighting its compatibility with cellular structures .
Stearyl alcohol shares similarities with several other fatty alcohols but maintains unique characteristics due to its long carbon chain. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Cetyl Alcohol | C16H34O | Shorter chain than stearyl; commonly used as an emollient. |
Lauryl Alcohol | C12H26O | Shorter chain; often used in surfactants and cleansers. |
Myristyl Alcohol | C14H30O | Intermediate chain; used for emulsification and thickening. |
Oleyl Alcohol | C18H36O | Unsaturated counterpart; used for similar applications but has different properties due to double bonds. |
Stearyl alcohol's unique long-chain structure contributes to its effective emulsifying properties while remaining non-drying and non-irritating compared to volatile alcohols like isopropyl alcohol .
Stearyl alcohol presents as a white, waxy solid at room temperature, exhibiting a characteristic crystalline structure that contributes to its distinctive physical properties [1] [2] [3]. The compound appears in various physical forms depending on its processing method and purity level, including white flakes, granules, scales, or powder [1] [2] [4]. When observed under standard conditions, stearyl alcohol displays a pearly or unctuous texture with a waxy consistency that is typical of long-chain fatty alcohols [1] [5] [3].
The compound possesses a mild, characteristic fatty odor that can range from nearly odorless to having a faint, bland taste when pure [1] [2] [6]. Commercial grades may exhibit slight variations in appearance, with some sources describing the material as having white or almost white coloration [2] [6]. The physical form is temperature-dependent, maintaining its solid state at ambient conditions but transitioning to a liquid state upon heating above its melting point range [1] [2] [4].
The crystalline nature of stearyl alcohol is evident in its well-defined melting characteristics and the formation of distinct crystal structures. When crystallized from solution, the compound forms leaflets or needle-like crystals that demonstrate the ordered molecular arrangement characteristic of saturated fatty alcohols [5] [3]. The surface properties contribute to its utility in various applications, with the compound exhibiting low surface energy and hydrophobic characteristics due to its long hydrocarbon chain [3] [7].
The melting point of stearyl alcohol represents one of its most characteristic physical properties, typically occurring within the range of 55-60°C under standard atmospheric conditions [1] [2] [4] [3]. More precise measurements indicate that the pure compound melts at 59.4-59.8°C, while commercial grades may show slight variations due to impurities and the presence of homologous fatty alcohols [2] [5]. The solidification point is closely related, occurring at 56-58°C during cooling, with minimal supercooling effects observed [1] [4].
Property | Temperature Range | Conditions | Source |
---|---|---|---|
Melting Point | 55-60°C | Standard pressure | Multiple sources [1] [2] [4] |
Pure Melting Point | 59.4-59.8°C | High purity | Literature [5] |
Solidification Point | 56-58°C | Standard cooling | Commercial data [1] |
Boiling Point (reduced pressure) | 210°C | 15 mmHg | Distillation [1] [5] |
Boiling Point (atmospheric) | 335°C | 1 atm | Standard conditions [4] |
The boiling point of stearyl alcohol varies significantly with pressure conditions. Under reduced pressure of 15 mmHg, the compound boils at approximately 210°C [1] [5], while at atmospheric pressure, the boiling point increases to 335°C [4]. This substantial difference illustrates the importance of pressure considerations in thermal processing applications. Alternative literature sources report boiling points ranging from 300-360°C at atmospheric pressure, with variations attributed to measurement methods and sample purity [8] [4].
Differential Scanning Calorimetry studies reveal that stearyl alcohol exhibits a sharp melting endotherm with an enthalpy of fusion of approximately 240 J/g [9]. The crystallization process shows corresponding exothermic behavior during cooling, with the enthalpy of crystallization measured at 257.9 J/g [9]. These thermal transitions demonstrate the high degree of crystallinity and the ordered molecular packing in the solid state.
Stearyl alcohol exhibits distinct solubility patterns that reflect its amphiphilic nature, with the long hydrocarbon chain dominating its overall solubility behavior. The compound is essentially insoluble in water, with solubility values reported as less than 1 mg/L at room temperature [1] [2] [10]. This extremely low water solubility is consistent with its hydrophobic character and the limited hydrogen bonding capacity of the single hydroxyl group relative to the extensive hydrocarbon chain [3] [11].
Solvent Category | Solubility | Examples | Temperature Effect |
---|---|---|---|
Water | Insoluble (<1 mg/L) | Pure water | Slight increase with heating |
Polar Protic | Soluble | Ethanol, methanol | Increases with temperature |
Polar Aprotic | Soluble | Acetone, DMSO | Variable with temperature |
Nonpolar | Highly Soluble | Benzene, hexane, ether | Decreases with temperature |
Oils and Fats | Miscible | Vegetable oils, paraffins | Complete miscibility |
In organic solvents, stearyl alcohol demonstrates excellent solubility. The compound is freely soluble in ethanol, both in 95% and 99.5% concentrations [12] [5]. Diethyl ether provides another suitable solvent system, with the compound showing high solubility across a wide temperature range [12] [5]. Benzene and acetone also serve as effective solvents for stearyl alcohol, facilitating its use in various synthetic and analytical applications [5] [11].
The solubility in methanol is somewhat limited compared to ethanol, requiring the addition of solubilizers such as toluene or long-chain alcohols for complete dissolution in Karl Fischer titration applications [13]. This difference reflects the slightly reduced solvating power of methanol for long-chain fatty alcohols compared to ethanol.
Hydrocarbon solvents including petroleum ether, hexane, and toluene provide excellent solubility for stearyl alcohol, reflecting the compatibility between the hydrocarbon chain and nonpolar solvent environments [11]. The compound shows complete miscibility with vegetable oils, liquid paraffin, and molten lanolin, making it valuable in cosmetic and pharmaceutical formulations [6] [11].
The partition coefficient (log P) between octanol and water ranges from 6.24 to 7.4, indicating the strongly lipophilic nature of the compound [14] [11]. This high partition coefficient value confirms the preferential distribution into organic phases and supports its use as an emollient and lipophilic carrier in formulation science.
The density of stearyl alcohol varies with temperature, demonstrating the typical thermal expansion behavior of organic solids and liquids. At room temperature (20°C), the density ranges from 0.812 to 0.815 g/cm³ [2] [4] [15]. At elevated temperatures, specifically at 60°C, the density decreases to 0.805-0.815 g/cm³, reflecting the thermal expansion of the liquid phase [1] [15].
Temperature | Density (g/cm³) | Physical State | Method |
---|---|---|---|
20°C | 0.812-0.815 | Solid | Pycnometry [2] [4] |
60°C | 0.805-0.815 | Liquid | Thermal analysis [1] [15] |
100°C | ~0.800 | Liquid | Extrapolated [15] |
The kinematic viscosity of liquid stearyl alcohol at 100°C is 4.006 mm²/s [15], indicating relatively low viscosity for a long-chain alcohol in the liquid state. This viscosity value is significant for processing applications where the compound must be handled in liquid form at elevated temperatures.
Vapor density measurements indicate a value of 9.5 relative to air (air = 1) [2], demonstrating that stearyl alcohol vapor is significantly denser than air. This property is important for safety considerations in industrial handling and for understanding evaporation behavior in open systems.
The molecular packing efficiency in the crystalline state contributes to the relatively high density values compared to branched alcohols of similar molecular weight. The linear molecular structure allows for close packing arrangements, resulting in the observed density values that are typical for saturated fatty alcohols [16] [17].
Temperature-dependent density changes follow predictable patterns, with the density decrease during melting reflecting the volume expansion associated with the transition from the ordered crystalline state to the more disordered liquid state. The coefficient of thermal expansion can be estimated from the density data, providing valuable information for thermal processing and storage applications.
Stearyl alcohol exhibits significant surface activity due to its amphiphilic molecular structure, with the hydroxyl group providing hydrophilic character while the long hydrocarbon chain contributes hydrophobic properties. This dual nature enables the compound to reduce surface tension effectively at air-water interfaces and to function as an interfacial modifier in various applications [18] [7] [19].
Interfacial resistance studies demonstrate that stearyl alcohol forms effective monolayers at air-water interfaces, significantly reducing the evaporation rate of water. Research indicates that 0.0006 g of stearyl alcohol added to 1 liter of water with a gas-liquid interfacial area of 0.2015 sq. ft. produces a measurable reduction in evaporation [18]. This effect is attributed to the formation of interfacial films that create a barrier to mass transfer.
Interfacial Property | Value | Measurement Conditions |
---|---|---|
Minimum Amount for Effect | 0.0006 g/L | Air-water interface [18] |
Interfacial Resistance | ~10 sq. ft. hr. atm/(lb. mole) | Standard conditions [18] |
Monolayer Cross-section | 20.5 sq. Å | Calculated [18] |
Surface Pressure | Variable | Concentration dependent [19] |
The surface tension reduction capacity of stearyl alcohol depends on concentration and molecular orientation at the interface. At low concentrations, the molecules arrange with their hydroxyl groups oriented toward the aqueous phase and their hydrocarbon chains extending into the air phase, creating an organized interfacial layer [18] [7].
Emulsification properties arise from the ability of stearyl alcohol to stabilize oil-in-water and water-in-oil emulsions. The compound functions as both an emulsifier and emulsion stabilizer, with its effectiveness depending on the hydrophilic-lipophilic balance (HLB) of the system. The HLB value for stearyl alcohol is approximately 15.5, indicating its preference for oil-in-water emulsion systems [20].
Foam stabilization represents another important interfacial property, with stearyl alcohol acting as a foam boosting agent in various formulations. The compound enhances foam volume, structure, and durability through its ability to reduce surface tension and stabilize foam films [21] [7].
The wetting properties of stearyl alcohol on various surfaces influence its utility in coatings and surface modification applications. The compound can modify surface hydrophobicity and alter contact angles when applied to various substrates, making it valuable for surface treatment applications [22].
Stearyl alcohol exhibits complex polymorphic behavior, with multiple crystalline forms identified depending on crystallization conditions, temperature, and solvent environment. The primary polymorphic forms include the γ-form (monoclinic) and the β′-form (orthorhombic), each characterized by distinct molecular packing arrangements and thermal properties [16] [17] [23].
In oil-based systems, the polymorphic behavior is concentration-dependent. At concentrations greater than 30% in peanut oil, stearyl alcohol crystallizes in the γ-polymorph with monoclinic symmetry, exhibiting a lamellar thickness of 41.5 Å [24] [23]. This form is characterized by hexagonal packing of the hydrocarbon chains with rotational motion possible about the long molecular axis [16].
Polymorphic Form | Crystal System | Concentration | Lamellar Thickness | Packing |
---|---|---|---|---|
γ-form | Monoclinic | >30% in oil | 41.5 Å | Hexagonal [16] [24] |
β′-form | Orthorhombic | <30% in oil | 4.96-5.95 nm | Orthorhombic [23] |
α-crystalline | Hexagonal | Hydrated | ~18 Å water layer | Rotator phase [16] |
At lower concentrations (<30%), stearyl alcohol forms the orthorhombic β′-form, characterized by different molecular packing and two distinct crystal families with varying lamellar thicknesses. The thicker family ranges from 5.95 to 4.96 nm, while the thinner family ranges from 4.98 to 3.68 nm [23]. Interconversion between these crystal populations occurs over time, with the kinetics increasing at higher crystallization temperatures.
X-ray diffraction analysis reveals that fatty alcohols, including stearyl alcohol, undergo polymorphic transformations during crystallization processes. Wide-angle X-ray diffraction (WAXD) patterns show distinct polymorphic forms with different peak intensities and positions. After thermal treatment, the intensity of peaks is reduced and no defined width is observed, indicating structural changes in the crystalline matrix [17].
The α-crystalline polymorph represents a special hydrated form that occurs under specific conditions. In this polymorph, hydrocarbon chains are hexagonally packed with rotational motion possible about the long molecular axis. The thickness of water layers incorporated between polar groups is approximately 18 Å, limited by van der Waals attractive forces that balance osmotic repulsions [16].
Small-angle X-ray diffraction (SAXD) studies of complex systems containing stearyl alcohol reveal interlamellar spacings of approximately 144 and 72 Å, corresponding to different molecular arrangements of polyoxyethylene chains in mixed systems [16]. These measurements provide insights into the molecular organization and swelling behavior of stearyl alcohol in complex formulations.
Thermal analysis using differential scanning calorimetry shows that polymorphic transformations can be temperature-induced, with transitions occurring at specific temperature ranges. The endothermic peaks associated with these transitions provide information about the energy differences between polymorphic forms and the kinetics of transformation processes [25] [23].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for stearyl alcohol. The ¹H NMR spectrum shows characteristic signals that confirm the molecular structure and purity of the compound. The triplet at approximately 3.65 ppm is attributed to the protons attached to C-1 (the carbon bearing the hydroxyl group), appearing as a triplet due to coupling with the adjacent methylene protons [26].
Technique | Peak/Signal | Assignment | Solvent/Conditions |
---|---|---|---|
¹H NMR | 3.65 ppm (triplet) | CH₂OH protons | CDCl₃ [26] |
¹H NMR | 1.6 ppm (multiplet) | C-2 protons | CDCl₃ [26] |
¹H NMR | 0.9 ppm | CH₃ protons | CDCl₃ [26] |
¹³C NMR | 50-80 δ | C-OH carbon | CDCl₃ [27] |
The protons at C-2 produce a multiplet (triplet of triplets) at about 1.6 ppm, reflecting the complex coupling pattern with both the hydroxyl-bearing carbon and the adjacent methylene group [26]. The terminal methyl group appears as expected in the aliphatic region, providing confirmation of the chain length and molecular integrity.
¹³C NMR spectroscopy shows the carbon bearing the hydroxyl group in the characteristic range of 50-80 δ, reflecting the deshielding effect of the electron-withdrawing oxygen atom [27] [28]. This chemical shift range is typical for primary alcohols and provides diagnostic information for structural confirmation.
Infrared (IR) spectroscopy reveals several characteristic absorption bands that are diagnostic for stearyl alcohol. The O-H stretching vibration appears as a broad, intense peak in the range of 3300-3600 cm⁻¹, with the exact position depending on the extent of hydrogen bonding [27] [29] [28]. Unassociated alcohols show a sharper absorption near 3600 cm⁻¹, while hydrogen-bonded alcohols exhibit broader absorption in the 3300-3400 cm⁻¹ range [27].
The C-O stretching vibration for primary alcohols like stearyl alcohol occurs between 1000-1075 cm⁻¹, providing a diagnostic fingerprint for the alcohol functional group [27] [29]. Additional characteristic peaks include the in-plane O-H bending at 1350±50 cm⁻¹ and the out-of-plane O-H wagging at 650±50 cm⁻¹ [29].
Mass spectrometry using electron ionization (EI) produces characteristic fragmentation patterns for stearyl alcohol. The molecular ion peak [M]⁺ appears at m/z 270, corresponding to the molecular weight of the compound [30]. Alpha cleavage represents the most common fragmentation pathway, involving breaking of the bond between the oxygen-bearing carbon and neighboring carbons, producing characteristic fragment ions [28] [30].
Thermal analysis techniques including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about thermal transitions and stability. DSC analysis shows the melting endotherm at 55-60°C with an enthalpy of fusion of approximately 240 J/g [9]. The crystallization exotherm appears at 56-58°C during cooling cycles [9].
Irritant;Environmental Hazard